molecular formula C22H22ClN3O3S2 B2608143 N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-91-8

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2608143
CAS RN: 683261-91-8
M. Wt: 476.01
InChI Key: IBLBZYWRCSRXRK-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as CMPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Anticancer Activity

Derivatives of the chemical compound have demonstrated significant anticancer properties. For instance, a study synthesized indapamide derivatives, including compounds with structural similarities to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, revealing proapoptotic activity against melanoma cell lines, with one derivative showing a growth inhibition of 3.7% at a concentration of 10µM. These derivatives were also tested for their ability to inhibit human carbonic anhydrase isoforms, indicating potential multifunctional therapeutic applications (Yılmaz et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated thiazole derivatives for antimicrobial and antifungal activities. One research effort led to the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which were tested against various gram-positive and gram-negative bacterial species, as well as fungal species like Candida albicans and Aspergillus niger. Derivatives with phenyl rings substituted with electron-donating groups like hydroxyl and amino showed significant antimicrobial activity (Chawla, 2016).

Antiviral Activity

Research into the antiviral properties of related compounds has led to the development of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were synthesized through a multi-step process starting from 4-chlorobenzoic acid and showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLBZYWRCSRXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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